molecular formula C11H8ClNOS2 B400578 (5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B400578
M. Wt: 269.8g/mol
InChI Key: YULXLIFCNWICFX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzylidene group substituted with a chlorine atom at the meta position and a methyl group at the third position of the thiazolidinone ring. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-2-thioxo-thiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The chlorine atom on the benzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Benzylidene-2-thioxo-thiazolidin-4-one: Lacks the chlorine and methyl substituents.

    3-Methyl-2-thioxo-thiazolidin-4-one: Lacks the benzylidene group.

    5-(4-Chloro-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one: Chlorine atom at the para position instead of meta.

Uniqueness

(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the specific positioning of the chlorine atom at the meta position on the benzylidene group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H8ClNOS2

Molecular Weight

269.8g/mol

IUPAC Name

(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-3-2-4-8(12)5-7/h2-6H,1H3/b9-6+

InChI Key

YULXLIFCNWICFX-RMKNXTFCSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/SC1=S

SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S

Origin of Product

United States

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